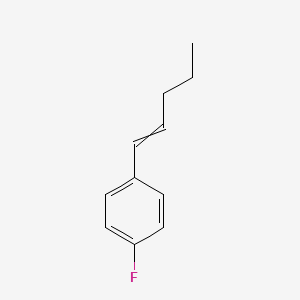
1-Fluoro-4-(pent-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(pent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a pent-1-en-1-yl group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(pent-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pent-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond, forming 1-fluoro-4-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-fluoro-4-(pentyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-(pent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(pent-1-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pent-1-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparaison Avec Des Composés Similaires
- 1-Fluoro-4-(pent-4-yn-1-yl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene
Comparison: 1-Fluoro-4-(pent-1-en-1-yl)benzene is unique due to the presence of both a fluorine atom and a pent-1-en-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Propriétés
Numéro CAS |
592527-97-4 |
|---|---|
Formule moléculaire |
C11H13F |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
1-fluoro-4-pent-1-enylbenzene |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3 |
Clé InChI |
SXIJROBMTJLKBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















